

# Thermodynamic Properties of 3-Octanol: An Indepth Technical Guide

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This technical guide provides a comprehensive overview of the core thermodynamic data for **3-Octanol** (CAS No: 589-98-0), intended for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison, including detailed experimental protocols for key measurements and a visual representation of a typical experimental workflow.

## **Core Thermodynamic Data**

The following tables summarize the key thermodynamic and physical properties of **3-Octanol**. The data has been compiled from critically evaluated sources.

Table 1: General Physical Properties of 3-Octanol

Property	Value	Unit	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O	-	[1][2]
Molecular Weight	130.23	g/mol	[1][2]
Normal Boiling Point	174-176	°C	[N/A]
Melting Point	-45	°C	[N/A]
Density (at 25 °C)	0.818	g/mL	[N/A]

Table 2: Enthalpy and Entropy Data for 3-Octanol



Property	Value	Unit	Condition	Source(s)
Standard Enthalpy of Formation (Ideal Gas)	-	kJ/mol	298.15 K	[2]
Enthalpy of Vaporization	-	kJ/mol	At normal boiling point	[2]
Standard Molar Entropy (Liquid)	-	J/(mol·K)	298.15 K	[N/A]
Standard Molar Entropy (Ideal Gas)	-	J/(mol·K)	298.15 K	[N/A]

Table 3: Heat Capacity of 3-Octanol

Property	Value	Unit	Temperature (K)	Source(s)
Constant Pressure Heat Capacity (Liquid)	338.5	J/(mol·K)	298.5	[1]
Constant Pressure Heat Capacity (Ideal Gas)	-	J/(mol·K)	298.15 K	[2]

Table 4: Vapor Pressure of **3-Octanol** 

The vapor pressure of **3-Octanol** can be described by the Antoine equation:  $log_{10}(P) = A - (B / (T + C))$ , where P is the vapor pressure in bar and T is the temperature in Kelvin.



Α	В	С	Temperature Range (K)	Source(s)
4.8465	1663.322	-97.47	283 - 353	[N/A]

Table 5: Critical Properties of **3-Octanol** 

Property	Value	Unit	Source(s)
Critical Temperature (Tc)	628.5 ± 0.5	К	[N/A]
Critical Pressure (Pc)	-	kPa	[2]
Critical Volume (Vc)	0.515	l/mol	[N/A]
Critical Density (ρc)	1.94	mol/l	[N/A]

## **Experimental Protocols**

Detailed methodologies for the determination of key thermodynamic properties of **3-Octanol** are outlined below. These protocols are based on established experimental techniques referenced in the compilation of the above data.

## Determination of Liquid Heat Capacity by Adiabatic Calorimetry

This protocol is based on the methodology generally employed for measuring the heat capacity of organic liquids, similar to the work of Cline and Andrews (1931).[1][3]

Objective: To measure the constant pressure heat capacity (Cp) of liquid **3-Octanol** over a range of temperatures.

#### Apparatus:

 An adiabatic calorimeter, consisting of a sample vessel, an adiabatic shield, and a vacuum jacket.

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- Platinum resistance thermometer calibrated to ITS-90.
- Electrical heater of known resistance.
- High-precision digital multimeter and a stable DC power source.
- Data acquisition system.

#### Procedure:

- Sample Preparation: A high-purity sample of **3-Octanol** (>99%) is degassed to remove any dissolved air. The exact mass of the sample is determined by weighing the sample vessel before and after filling.
- Calorimeter Assembly: The sample vessel containing **3-Octanol** is placed inside the adiabatic shield within the vacuum jacket. The platinum resistance thermometer and heater are in thermal contact with the sample vessel.
- Thermal Equilibration: The calorimeter is cooled to the starting temperature of the experiment. The system is allowed to reach thermal equilibrium, where the temperature drift is minimal.
- Heat Input: A known amount of electrical energy (Q) is supplied to the sample through the heater for a defined period. The energy input is calculated as Q = V \* I \* t, where V is the voltage, I is the current, and t is the time.
- Temperature Measurement: The temperature of the sample is continuously monitored using the platinum resistance thermometer. The temperature rise (ΔT) resulting from the heat input is carefully recorded.
- Adiabatic Control: Throughout the heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.
- Data Analysis: The heat capacity of the sample is calculated using the formula: Cp = (Q / ΔT)
   Ccal, where Ccal is the heat capacity of the empty calorimeter, which is determined in a separate calibration experiment.



• Iterative Measurements: The process of heating and temperature measurement is repeated in small increments to obtain heat capacity data over the desired temperature range.

## **Determination of Vapor Pressure by Ebulliometry**

This protocol is based on the ebulliometric method for measuring the vapor pressure of pure liquids.[4][5][6][7][8]

Objective: To determine the vapor pressure of **3-Octanol** as a function of temperature.

#### Apparatus:

- A Swietoslawski-type ebulliometer, designed to establish equilibrium between the liquid and vapor phases.
- A high-precision temperature measurement system (e.g., a calibrated platinum resistance thermometer).
- A pressure control and measurement system capable of maintaining and measuring pressure with high accuracy.
- A condenser to ensure total reflux of the vapor.

#### Procedure:

- Sample Charging: The ebulliometer is charged with a pure sample of **3-Octanol**.
- System Evacuation: The system is evacuated to remove any non-condensable gases.
- Pressure Setting: The pressure in the system is set to a desired value using the pressure control system.
- Heating and Boiling: The 3-Octanol in the boiler is gently heated to its boiling point at the set pressure. The design of the ebulliometer ensures that the boiling liquid and its vapor are in equilibrium at the point of temperature measurement.
- Equilibrium Temperature Measurement: The temperature of the boiling liquid in equilibrium with its vapor is measured with the platinum resistance thermometer. This temperature is the



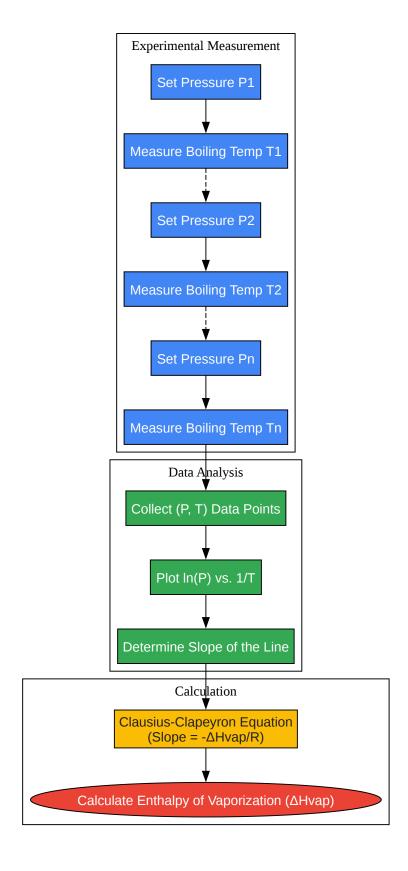
boiling point of **3-Octanol** at the set pressure.

- Data Recording: The equilibrium temperature and the corresponding pressure are recorded.
- Varying Pressure: The pressure is then set to a new value, and the corresponding equilibrium boiling temperature is measured. This process is repeated for a range of pressures.
- Data Correlation: The collected temperature and pressure data are then fitted to a vapor pressure equation, such as the Antoine equation, to describe the vapor pressuretemperature relationship for 3-Octanol.

## **Visualizations**

The following diagrams illustrate key concepts and workflows relevant to the thermodynamic characterization of **3-Octanol**.

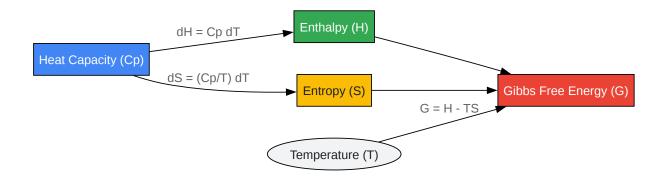




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Experimental workflow for determining enthalpy of vaporization.





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Logical relationship between core thermodynamic properties.

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